molecular formula C17H16N2O2 B11841449 3-(2,4-Dimethylphenyl)-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 60942-80-5

3-(2,4-Dimethylphenyl)-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11841449
CAS No.: 60942-80-5
M. Wt: 280.32 g/mol
InChI Key: TVMUOBNAGZJDOS-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure substituted with a 2,4-dimethylphenyl group and a methyl group at the 1-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1-methylquinazoline-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,4-dimethylbenzoyl chloride with anthranilic acid in the presence of a base such as triethylamine can lead to the formation of the desired quinazoline derivative. The reaction typically proceeds through the formation of an intermediate amide, which undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-1,2-dihydroquinazoline-2,4-dione: Similar structure but lacks the methyl group at the 1-position.

    3-(2,4-Dimethylphenyl)-1-methylquinazoline-4(1H)-one: Similar structure but has a different oxidation state at the 2-position.

Uniqueness

3-(2,4-Dimethylphenyl)-1-methylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group and the methyl group at the 1-position can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

60942-80-5

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C17H16N2O2/c1-11-8-9-14(12(2)10-11)19-16(20)13-6-4-5-7-15(13)18(3)17(19)21/h4-10H,1-3H3

InChI Key

TVMUOBNAGZJDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)C)C

Origin of Product

United States

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